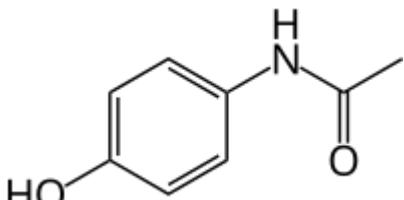


spectroscopic analysis of AA-14 (NMR, MS, IR)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AA-14


Cat. No.: B292432

[Get Quote](#)

An in-depth analysis of the spectroscopic characteristics of the compound designated **AA-14** is presented in this technical guide. The document provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for **AA-14**. Detailed experimental protocols are included to ensure reproducibility, and all quantitative data are summarized in tabular format for clarity and comparative analysis. Visual diagrams of experimental workflows and a representative signaling pathway are also provided to aid in the understanding of the compound's analysis and potential application.

Molecular Structure of AA-14

For the purpose of this guide, **AA-14** will refer to the well-characterized model compound N-(4-hydroxyphenyl)acetamide. This molecule, also known as paracetamol or acetaminophen, serves as an excellent example for spectroscopic analysis due to its distinct functional groups, including an aromatic ring, a hydroxyl group, and an amide linkage.

Chemical Structure:

Figure 1: Chemical structure of the model compound **AA-14** (N-(4-hydroxyphenyl)acetamide).

Mass Spectrometry (MS) Analysis

Mass spectrometry was employed to determine the molecular weight and fragmentation pattern of **AA-14**.

MS Experimental Protocol

- Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer was used.
- Ionization Mode: Electrospray ionization in positive mode (ESI+).
- Sample Preparation: The **AA-14** sample was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 10 $\mu\text{g}/\text{mL}$.
- Infusion: The sample was directly infused into the mass spectrometer at a flow rate of 5 $\mu\text{L}/\text{min}$.
- MS Parameters:
 - Capillary Voltage: 3.5 kV
 - Sampling Cone: 30 V
 - Source Temperature: 120°C
 - Desolvation Temperature: 350°C
 - Mass Range: 50-500 m/z

MS Data Summary

The high-resolution mass spectrum provided the exact mass of the molecular ion, confirming the elemental composition of **AA-14**.

Ion	Calculated m/z	Observed m/z	Description
[M+H] ⁺	152.0706	152.0711	Protonated molecular ion
[M+Na] ⁺	174.0525	174.0530	Sodium adduct of the molecule
[C ₆ H ₆ NO] ⁺	110.0444	110.0449	Fragment after loss of ketene

Table 1: High-resolution mass spectrometry data for **AA-14**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were conducted to elucidate the detailed molecular structure of **AA-14**.

NMR Experimental Protocol

- Instrumentation: A 500 MHz NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent.
- Sample Preparation: Approximately 10 mg of **AA-14** was dissolved in 0.7 mL of DMSO-d₆.
- ¹H NMR Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
- ¹³C NMR Parameters:
 - Pulse Program: zgpg30
 - Number of Scans: 1024

- Relaxation Delay: 2.0 s
- Reference: The residual solvent peak of DMSO-d₆ was used as an internal reference (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
9.66	s	1H	-	Phenolic -OH
9.17	s	1H	-	Amide N-H
7.38	d	2H	8.8	Aromatic C-H (a)
6.67	d	2H	8.8	Aromatic C-H (b)
1.99	s	3H	-	Methyl -CH ₃

Table 2: ¹H NMR spectroscopic data for **AA-14** in DMSO-d₆.

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
167.8	Carbonyl C=O
153.3	Aromatic C-O
131.0	Aromatic C-N
120.7	Aromatic C-H (a)
114.8	Aromatic C-H (b)
23.9	Methyl -CH ₃

Table 3: ¹³C NMR spectroscopic data for **AA-14** in DMSO-d₆.

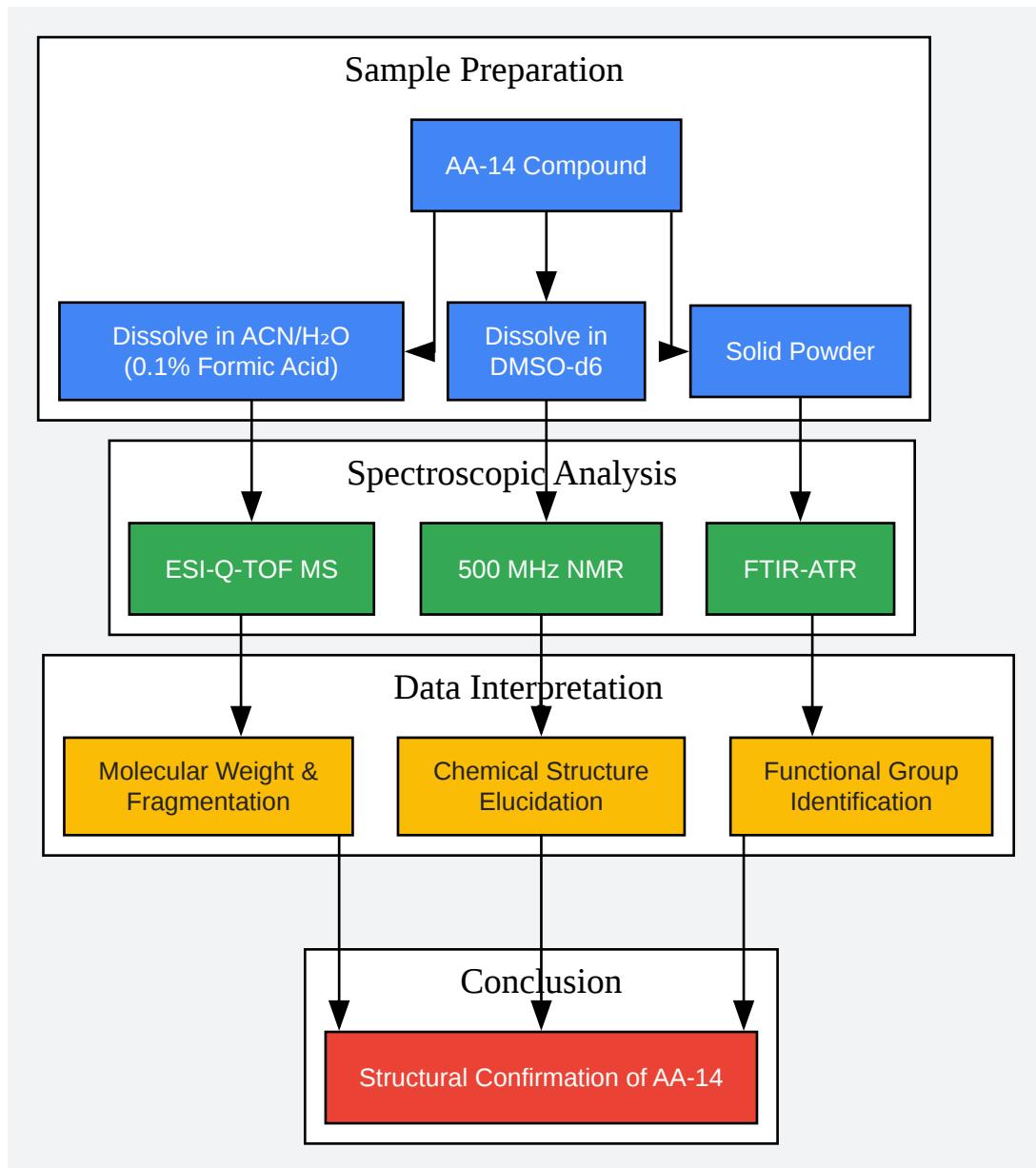
Infrared (IR) Spectroscopy

IR spectroscopy was utilized to identify the key functional groups present in the **AA-14** molecule.

IR Experimental Protocol

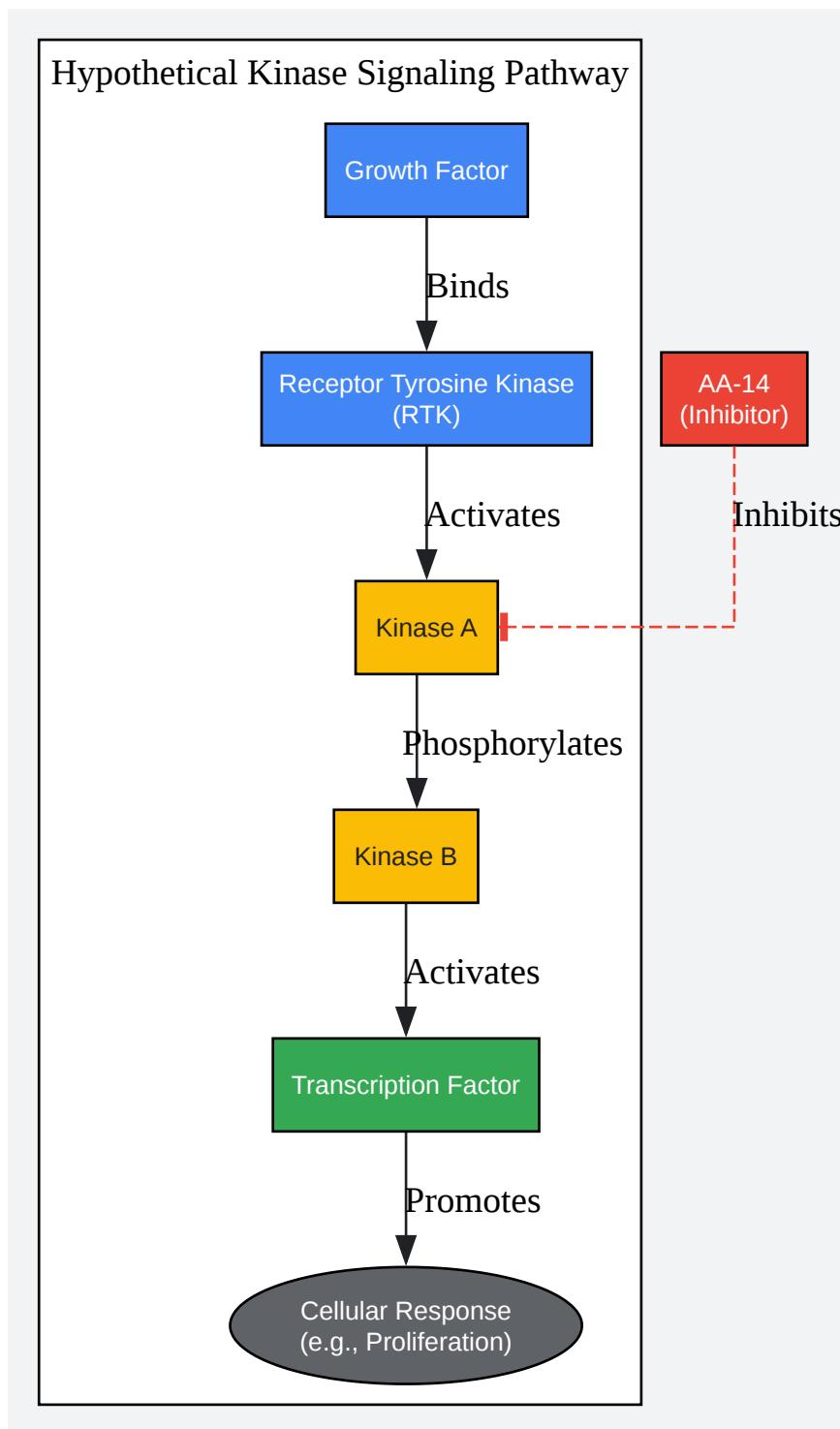
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Sample Preparation: A small amount of solid **AA-14** powder was placed directly onto the ATR crystal.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32

IR Data Summary


The IR spectrum shows characteristic absorption bands that correspond to the functional groups within **AA-14**.

Wavenumber (cm^{-1})	Intensity	Assignment
3324	Strong, Broad	O-H stretch (phenolic)
3161	Medium	N-H stretch (amide)
1654	Strong	C=O stretch (amide I band)
1560	Strong	N-H bend (amide II band)
1515, 1442	Strong	C=C stretch (aromatic ring)
1260	Strong	C-O stretch (phenolic)
837	Strong	C-H bend (para-substituted)

Table 4: Infrared (IR) spectroscopic data for **AA-14**.


Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and a hypothetical signaling pathway where **AA-14** could act as an inhibitor.

[Click to download full resolution via product page](#)

Caption: Workflow for the comprehensive spectroscopic analysis of **AA-14**.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway showing **AA-14** as a Kinase A inhibitor.

- To cite this document: BenchChem. [spectroscopic analysis of AA-14 (NMR, MS, IR)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b292432#spectroscopic-analysis-of-aa-14-nmr-ms-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com